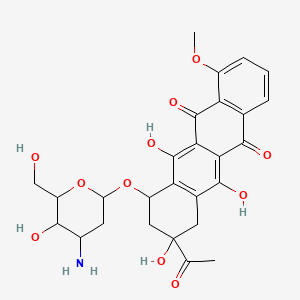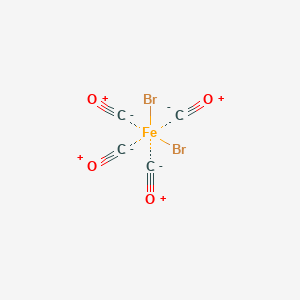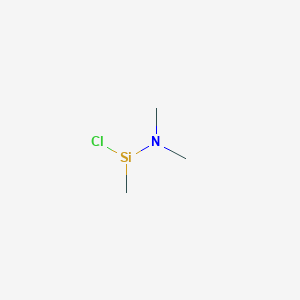![molecular formula C22H17Cl3N2O4 B14168923 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide CAS No. 5823-24-5](/img/structure/B14168923.png)
2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple chlorine and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,3-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
Uniqueness
2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
5823-24-5 |
|---|---|
Molecular Formula |
C22H17Cl3N2O4 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17Cl3N2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-9-12(23)4-7-18(16)26-21(28)15-6-3-13(24)10-17(15)25/h3-11H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
NSAHZGVJQBKJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
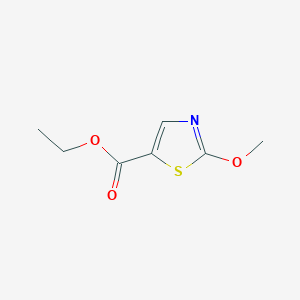
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
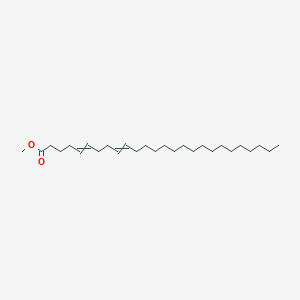
![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
